

theoretical and computational studies of 2-Cyano-4-phenylpyridine

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Compound of Interest

Compound Name: 2-Cyano-4-phenylpyridine

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An In-depth Technical Guide to the Theoretical and Computational Investigation of **2-Cyano-4-phenylpyridine**

Introduction

2-Cyano-4-phenylpyridine is a heterocyclic aromatic compound of significant interest due to its unique electronic structure, arising from the combination of an electron-withdrawing cyano group and a phenyl substituent on the pyridine ring. As a derivative of pyridine, it serves as a crucial building block in the synthesis of various functional materials and pharmacologically active agents.^{[1][2]} Theoretical and computational chemistry provide indispensable tools for elucidating the molecular structure, spectroscopic signatures, and electronic properties of such molecules, offering insights that complement and guide experimental research.^{[3][4]} This guide presents a comprehensive overview of the computational studies on **2-Cyano-4-phenylpyridine** and its analogues, focusing on its structural parameters, spectroscopic analysis, electronic properties, and reactivity. The methodologies detailed herein are pivotal for researchers in materials science and drug development.

Molecular Structure and Properties

The fundamental characteristics of **2-Cyano-4-phenylpyridine** are summarized below. These properties are foundational for both theoretical calculations and experimental work.

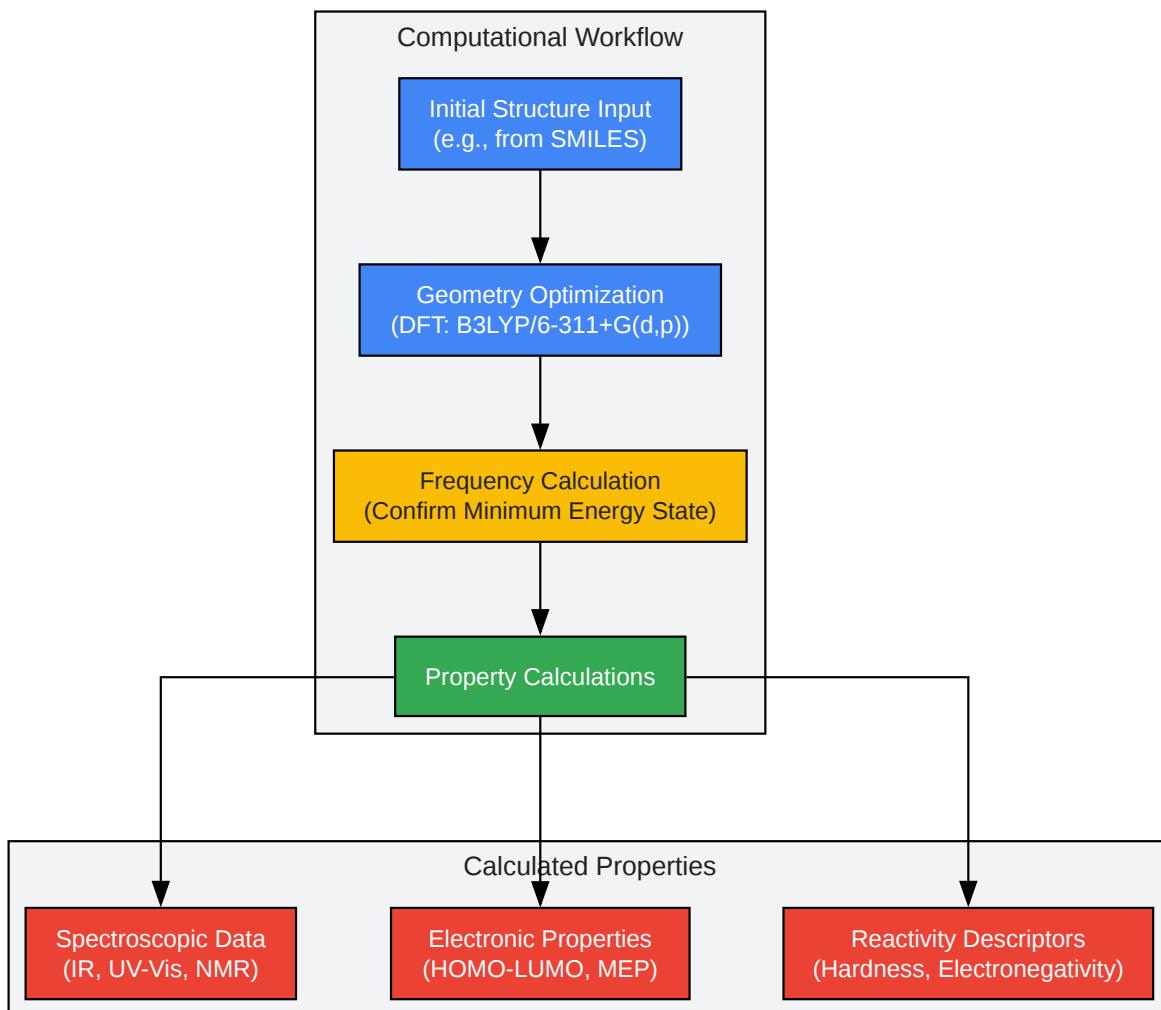
Property	Value	Source
Molecular Formula	C ₁₂ H ₈ N ₂	[5]
Molecular Weight	180.21 g/mol	[6]
Canonical SMILES	C1=CC=C(C=C1)C2=CC(=NC =C2)C#N	[5]
InChI Key	TXLINXBIWJYFNR- UHFFFAOYSA-N	[5]
Monoisotopic Mass	180.06874 Da	[5]

Optimized Molecular Geometry

The geometric parameters of pyridine derivatives are typically determined using Density Functional Theory (DFT) calculations, which provide a reliable prediction of the molecule's three-dimensional structure.[\[7\]](#) For cyano-substituted pyridine compounds, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost.[\[7\]](#)[\[8\]](#) These calculations yield optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography where available.[\[3\]](#)

Computational Methodologies

The theoretical investigation of **2-Cyano-4-phenylpyridine** involves a multi-step computational workflow. This process begins with geometry optimization and proceeds to the calculation of various molecular properties.



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Caption: General workflow for computational analysis of **2-Cyano-4-phenylpyridine**.

Experimental Protocols: Computational Details

A typical protocol for performing DFT calculations on a pyridine derivative using a program like Gaussian is as follows:

- Structure Generation: An initial 3D structure of **2-Cyano-4-phenylpyridine** is generated using its SMILES string in molecular modeling software.
- Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.^{[3][7]} This level of theory has been shown to produce accurate geometries for similar organic molecules.^[9]
- Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).^[10] These calculations also yield theoretical vibrational spectra (IR and Raman).
- Property Calculation:
 - UV-Vis Spectra: Electronic excitation energies and absorption wavelengths are calculated using Time-Dependent DFT (TD-DFT).^[4]
 - NMR Spectra: Chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.^[4]
 - Electronic Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), are derived from the optimized structure's wavefunction.^[11]

Spectroscopic and Electronic Properties

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is crucial for assigning experimental FT-IR spectral bands.^[12] The calculated frequencies are often scaled by a factor (e.g., 0.955-0.977) to correct for anharmonicity and limitations in the theoretical model.^[7]

Vibrational Mode	Calculated Wavenumber (cm ⁻¹) (Scaled)	Expected Experimental Region (cm ⁻¹)
C≡N Stretch (Nitrile)	~2230	2240 - 2210[7]
Aromatic C=C/C=N Stretch	~1600 - 1450	1650 - 1400[8]
Aromatic C-H Stretch	~3100 - 3000	3100 - 3000[7]
Phenyl Ring Bending	~850 - 750	Varies based on substitution

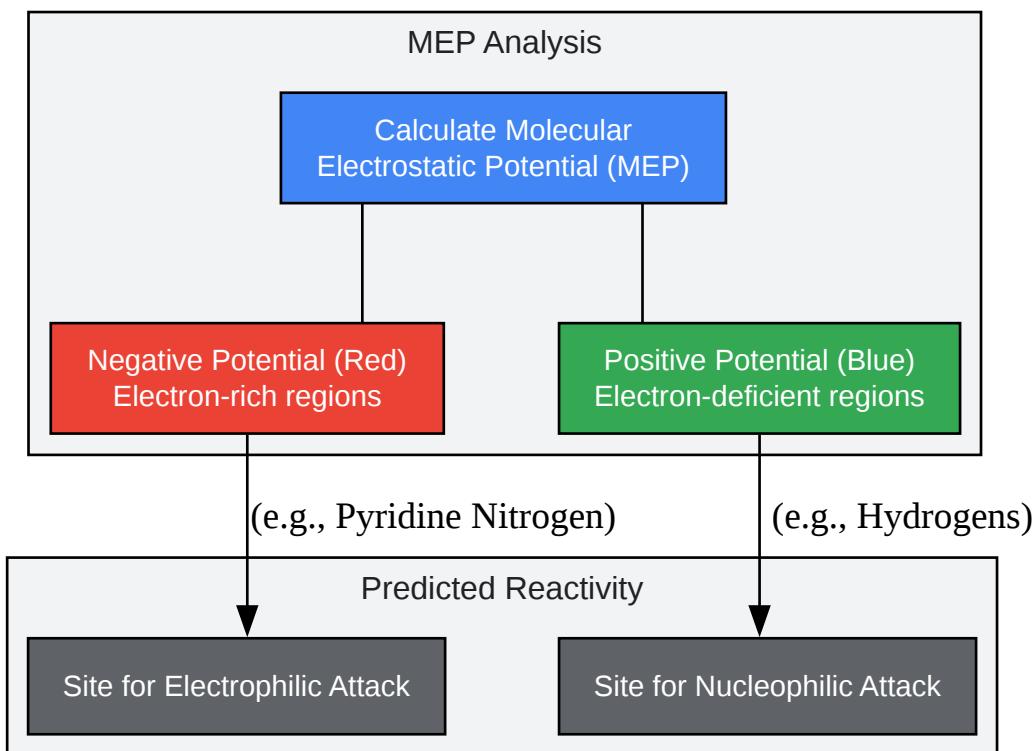
Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and reactivity.[11][13] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[13] For cyano-substituted aromatic systems, the HOMO is typically localized on the phenyl and pyridine rings, while the LUMO is distributed over the entire π -system, including the electron-withdrawing cyano group. [14] This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. [3]

Parameter	Description	Significance
E(HOMO)	Energy of the Highest Occupied Molecular Orbital	Represents the ability to donate an electron.
E(LUMO)	Energy of the Lowest Unoccupied Molecular Orbital	Represents the ability to accept an electron.
Energy Gap (ΔE)	$\Delta E = E(\text{LUMO}) - E(\text{HOMO})$	Correlates with chemical reactivity and stability.[11]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16]



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Caption: Relationship between MEP regions and chemical reactivity sites.

In **2-Cyano-4-phenylpyridine**, the most negative potential (red/yellow) is expected around the nitrogen atom of the pyridine ring and the cyano group, making these sites susceptible to electrophilic attack. The positive potential (blue) is typically located over the hydrogen atoms, indicating sites for nucleophilic attack.[\[17\]](#)

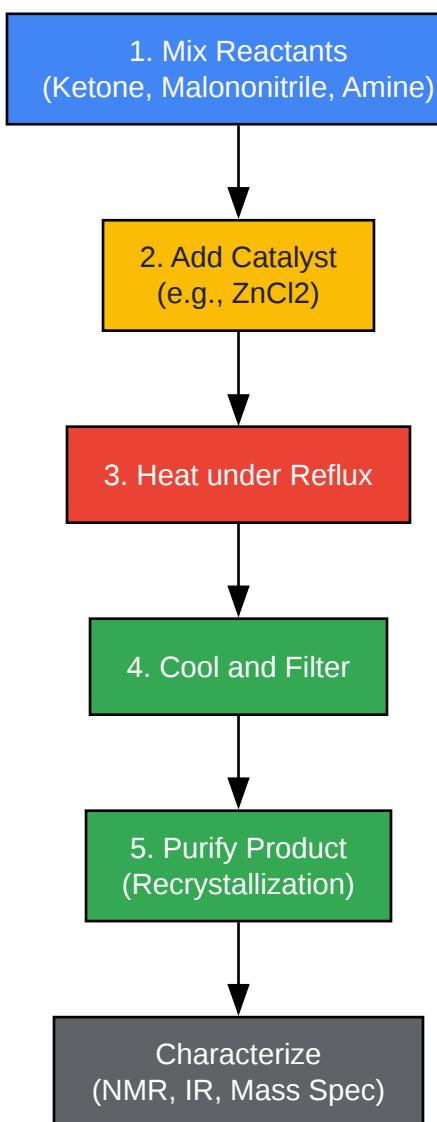
Synthesis and Experimental Procedures

While this guide focuses on theoretical aspects, understanding the synthesis is crucial for context. Cyano-substituted pyridines can be synthesized through various methods, including multi-component reactions or cross-coupling strategies.

Experimental Protocol: Representative Synthesis

A common method for synthesizing substituted 2-aminopyridines involves a one-pot, multi-component reaction.[\[18\]](#)[\[19\]](#) The synthesis of a 2-amino-3-cyano-4,6-diphenylpyridine, a close analogue, proceeds as follows:

- Reactant Mixture: 1,3-Diphenylpropane-1,3-dione, malononitrile, and an amine (e.g., phenethylamine) are mixed in a suitable solvent.[18]
- Catalyst Addition: An acid catalyst, such as N-hydroxybenzamide and zinc chloride, is added to the mixture.[19]
- Reaction: The mixture is heated under reflux for a specified period, allowing the multi-component reaction to proceed.
- Workup and Purification: After cooling, the solid product is collected by filtration. It is then purified, typically by recrystallization from a solvent system like ethyl acetate/n-hexane, to yield the final product.[18]



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